(3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine

Chiral resolution Stereochemistry Enantiomeric purity

Select (3R)-6-fluoro-2,3-dihydrobenzo[b]furan-3-ylamine (CAS 1213490-00-6) for chiral CNS drug discovery. This enantiopure (R) fluorinated dihydrobenzofuran-3-amine provides a defined stereochemical entry to monoamine reuptake inhibitor pharmacophores, anti-inflammatory agents (COX-2/iNOS inhibition), and anticancer SAR. The 6-fluoro substitution enhances biological potency, making it ideal for generating amide, urea, and sulfonamide libraries. Available at ≥98% purity; pair with the (S)-enantiomer or racemate for chiral method validation. Ensure enantiomeric purity in lead optimization.

Molecular Formula C8H8FNO
Molecular Weight 153.15
CAS No. 1213490-00-6
Cat. No. B3222503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine
CAS1213490-00-6
Molecular FormulaC8H8FNO
Molecular Weight153.15
Structural Identifiers
SMILESC1C(C2=C(O1)C=C(C=C2)F)N
InChIInChI=1S/C8H8FNO/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,10H2/t7-/m0/s1
InChIKeyVPNZYZSGRZXDBR-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine (CAS 1213490-00-6) | Chiral Fluorinated Dihydrobenzofuran-3-amine Building Block for Pharmaceutical Research and Organic Synthesis


(3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine (CAS 1213490-00-6) is a chiral fluorinated heterocyclic amine with the molecular formula C₈H₈FNO and a molecular weight of 153.15 g/mol, featuring a 2,3-dihydrobenzofuran core substituted with a fluorine atom at the 6-position and a primary amine group at the 3-position with (R) absolute configuration [1]. This compound belongs to the dihydrobenzofuran-3-ylamine scaffold family, which has been recognized as a privileged structure in medicinal chemistry for the development of monoamine reuptake inhibitors, γ-secretase modulators, and anti-inflammatory agents [2]. The compound is commercially available as a research chemical with typical purity specifications of 95–98% from multiple suppliers .

Why Generic Substitution of (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine (CAS 1213490-00-6) with Racemic or Positional Analogs Is Not Scientifically Defensible


Substituting (3R)-6-fluoro-2,3-dihydrobenzo[b]furan-3-ylamine with the corresponding (S)-enantiomer (CAS 1228559-33-8), racemic mixture (CAS 944904-32-9), or regioisomeric 5-substituted analogs introduces stereochemical and electronic variations that fundamentally alter molecular recognition at chiral biological targets. The 2,3-dihydrobenzofuran scaffold positions the 3-amine substituent in a defined spatial orientation that is stereospecific in its interactions with enzyme active sites and receptor binding pockets [1]. While published quantitative head-to-head comparisons between this specific compound and its closest analogs are currently absent from the peer-reviewed literature, the established principle of stereochemical differentiation in chiral amine pharmacophores—particularly within benzofuran-derived monoamine reuptake inhibitors and CNS-targeted agents—indicates that enantiomeric purity is a critical quality attribute that cannot be ignored during compound selection [2].

Quantitative Differentiation Evidence for (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine (CAS 1213490-00-6) vs. Closest Analogs: A Critical Assessment


Enantiomeric Purity and Stereochemical Identity: (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine vs. (3S)-Enantiomer and Racemic Mixture

A critical review of the peer-reviewed literature and authoritative databases reveals that no published studies have reported quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy metrics) for (3R)-6-fluoro-2,3-dihydrobenzo[b]furan-3-ylamine (CAS 1213490-00-6) in any assay system with validated comparators. Consequently, quantitative differentiation against the (3S)-enantiomer (CAS 1228559-33-8) or the racemic mixture (CAS 944904-32-9) cannot be established from the current scientific evidence base. This represents a significant evidence gap that must be acknowledged in procurement decision-making. The absence of published data does not imply absence of differentiation; rather, it indicates that the compound's specific activity profile remains uncharacterized in the public domain.

Chiral resolution Stereochemistry Enantiomeric purity Medicinal chemistry

Regioisomeric Substitution Position Differentiation: 6-Fluoro vs. 5-Fluoro and 5-Substituted Dihydrobenzofuran-3-ylamine Analogs

Within the broader dihydrobenzofuran chemotype, the position of fluorine substitution materially influences molecular properties and biological activity profiles. A 2023 study of fluorinated benzofuran and dihydrobenzofuran derivatives demonstrated that compounds with fluorine substitution exhibited anti-inflammatory activity with IC₅₀ values ranging from 1.2 to 9.04 µM for interleukin-6 inhibition and from 1.5 to 19.3 µM for CCL2 inhibition in LPS-stimulated macrophages [1]. Structure-activity relationship (SAR) analysis from this study concluded that the biological effects of benzofuran derivatives are enhanced in the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups, though the specific contribution of 6-fluoro vs. 5-fluoro substitution was not deconvoluted in a head-to-head manner [1]. In contrast, 5-chloro-2,3-dihydrobenzofuran-3-amine derivatives have been evaluated in cancer cell lines with reported single-digit micromolar IC₅₀ values in a subset of compounds from a 33-compound screening library . No direct comparative data exist between the 6-fluoro and 5-chloro regioisomers in any standardized assay system.

Structure-activity relationship Regioisomerism Fluorine substitution Electronic effects

Physicochemical Property Differentiation: Lipophilicity and Calculated ADME Parameters Between 6-Fluoro (R)-Enantiomer and 5-Substituted Analogs

Computationally predicted physicochemical properties offer a basis for preliminary differentiation between (3R)-6-fluoro-2,3-dihydrobenzo[b]furan-3-ylamine and its closest analogs, though these are calculated values rather than experimentally measured data. For the racemic 6-fluoro derivative (CAS 944904-32-9), the consensus Log P (lipophilicity) is predicted to be 1.33, with individual prediction methods yielding values from 0.66 (XLOGP3) to 1.77 (SILICOS-IT) [1]. The predicted aqueous solubility (ESOL) is 3.77 mg/mL (Log S = -1.61), classifying the compound as moderately soluble [1]. Topological polar surface area (TPSA) is calculated at 35.25 Ų, and the compound contains 1 hydrogen bond donor and 3 hydrogen bond acceptors [1]. In contrast, 5-methoxy-substituted analogs (CAS 109926-36-5) possess a higher molecular weight (165.19 vs. 153.15 g/mol), an additional hydrogen bond acceptor from the methoxy oxygen, and altered lipophilicity due to the electron-donating methoxy group at the 5-position . 5-Trifluoromethyl analogs (e.g., CAS 1272731-64-2) exhibit substantially higher molecular weight (203.16 g/mol) and markedly increased lipophilicity due to the -CF₃ substituent . No experimentally measured Log P, pKa, or solubility values for the target compound have been reported in peer-reviewed literature; the available values are computational predictions only.

Physicochemical properties Lipophilicity ADME prediction Drug-likeness

Evidence Gap Summary: Limitations of Current Publicly Available Data for Procurement Decision-Making

A comprehensive search of the peer-reviewed literature, patent databases, and authoritative biochemical repositories reveals a fundamental evidence gap: (3R)-6-fluoro-2,3-dihydrobenzo[b]furan-3-ylamine (CAS 1213490-00-6) has not been the subject of any published study reporting quantitative biological activity, pharmacokinetic, or physicochemical characterization data. The only entry in BindingDB that may relate to the dihydrobenzofuran-3-ylamine scaffold reports an IC₅₀ of 1.20 × 10⁴ nM (12 µM) against Pneumocystis carinii dihydrofolate reductase [1], but the specific compound identity is ambiguous and the (R)-6-fluoro derivative was not explicitly tested. Similarly, the 1985 study by Tegeler et al. on (3-aryl-2,3-dihydrobenzofuran-3-yl)alkanamines evaluated analgesic and antidepressant activity in related compounds but did not include the 6-fluoro (R)-enantiomer in its test set [2]. The patent literature contains claims for dihydrobenzofuranyl derivatives as monoamine reuptake inhibitors [3], but the specific CAS 1213490-00-6 is not explicitly exemplified with biological data. For procurement decisions, this evidence gap means that selection must currently be guided by structural considerations and stereochemical purity specifications rather than empirical activity comparisons.

Data gap analysis Procurement evidence Literature review

Recommended Research Applications for (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine (CAS 1213490-00-6) Based on Structural Rationale and Class Evidence


Chiral Building Block for Stereospecific Synthesis of CNS-Targeted Monoamine Reuptake Inhibitors

The (3R)-6-fluoro-2,3-dihydrobenzo[b]furan-3-ylamine scaffold aligns structurally with the dihydrobenzofuranyl monoamine reuptake inhibitor pharmacophore described in patent literature [1]. The defined (R) stereochemistry at the 3-position and the 6-fluoro substitution pattern provide a template for exploring stereospecific interactions with serotonin, norepinephrine, and dopamine transporters. This compound is appropriately positioned as an advanced intermediate for synthesizing enantiomerically pure CNS-active candidates, leveraging the established role of dihydrobenzofuran-3-ylamines in modulating neurotransmitter levels [1].

Scaffold for Anti-Inflammatory Drug Discovery Leveraging Fluorinated Dihydrobenzofuran SAR

Although (3R)-6-fluoro-2,3-dihydrobenzo[b]furan-3-ylamine itself lacks published activity data, the broader class of fluorinated dihydrobenzofuran derivatives has demonstrated anti-inflammatory activity through inhibition of COX-2, iNOS, IL-6, CCL2, nitric oxide, and PGE₂ production in macrophages and in vivo air pouch models, with IC₅₀ values ranging from 1.1 to 20.5 µM across multiple inflammatory mediators [2]. SAR analysis from the 2023 study indicates that fluorine substitution enhances anti-inflammatory potency [2]. The (3R)-6-fluoro compound represents a structurally defined entry point for evaluating how the specific 6-position fluorine and (R) stereochemistry influence anti-inflammatory activity relative to other substitution patterns.

Precursor for Synthesis of Fluorinated Benzofuran-Derived Anticancer Agents Targeting Bcl-2 and Apoptotic Pathways

Class-level evidence demonstrates that fluorinated benzofuran and dihydrobenzofuran derivatives can inhibit proliferation of HCT116 colorectal adenocarcinoma cells by approximately 70% at tested concentrations, with mechanism-of-action studies showing Bcl-2 downregulation, PARP-1 cleavage, and DNA fragmentation by approximately 80% [2]. The presence of fluorine was identified as a potency-enhancing structural feature [2]. (3R)-6-fluoro-2,3-dihydrobenzo[b]furan-3-ylamine serves as a versatile amine-containing scaffold for generating focused libraries of amides, ureas, and sulfonamides to explore stereochemical and substitution effects on anticancer activity.

Reference Standard for Chiral Chromatographic Method Development and Enantiomeric Purity Determination

Given the commercial availability of both (3R)-6-fluoro-2,3-dihydrobenzo[b]furan-3-ylamine (CAS 1213490-00-6) and its (3S)-enantiomer (CAS 1228559-33-8) , as well as the racemic mixture (CAS 944904-32-9) , this compound family provides a model system for developing and validating chiral HPLC or SFC methods to separate dihydrobenzofuran-3-ylamine enantiomers. The defined (R) stereochemistry, confirmed by SMILES notation N[C@H]1COC2=CC(F)=CC=C12 [3], supports its use as a qualitative and quantitative reference standard for establishing enantiomeric purity specifications in synthetic chemistry workflows and quality control laboratories.

Technical Documentation Hub

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